molecular formula C5H9ClN2O2S2 B2864377 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride CAS No. 21151-36-0

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

Cat. No. B2864377
CAS RN: 21151-36-0
M. Wt: 228.71
InChI Key: NDTPEVJYQUHLJU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8N2O2S2•HCl . It has a molecular weight of 228.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can be represented by the SMILES string NCc1ccc(s1)S(N)(=O)=O . The InChI code for this compound is 1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H .


Physical And Chemical Properties Analysis

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Biological Activities

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with notable applications in scientific research, particularly in the synthesis of derivatives with potential biological activities. Its modifications and derivatives have been explored for various pharmacological and biochemical applications.

Cytotoxicity and Antitumor Activity

The chemical's derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating potential antitumor activities. For instance, a study synthesized 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and tested their cytotoxicity against cell lines such as HT-1080 (human fibrosarcoma) and MCF-7 (human breast adenocarcinoma), highlighting the potential of these compounds in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antibacterial and Antimicrobial Activities

Some derivatives have shown significant antibacterial and antimicrobial properties. A study on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives reported high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Carbonic Anhydrase Inhibition

The compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These studies have implications for the treatment of conditions like glaucoma and edema. For example, derivatives such as 5-substituted thieno[2,3-b]thiophene-2-sulfonamides have been prepared and evaluated for their topical ocular hypotensive activity, demonstrating the potential for glaucoma treatment (Prugh et al., 1991).

Enzyme Inhibition for Therapeutic Applications

Further research into the compound’s derivatives has explored their utility as enzyme inhibitors, offering a pathway to develop new therapeutic agents for various diseases, including cancer and bacterial infections. For instance, thiophene sulfonamide derivatives have been synthesized and shown to possess urease inhibition activity, indicating potential applications in treating diseases caused by urease-producing pathogens (Noreen et al., 2017).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411 . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTPEVJYQUHLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

CAS RN

21151-36-0
Record name 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride
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